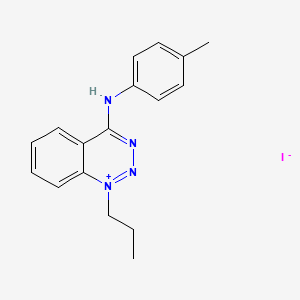
TnPBI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TnPBI, also known as this compound, is a useful research compound. Its molecular formula is C17H19IN4 and its molecular weight is 406.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
TnPBI derivatives have shown promising results in inhibiting tumor growth. Research indicates that this compound acts as an inhibitor of thymidine phosphorylase (TP), an enzyme linked to tumor proliferation and angiogenesis. In studies where this compound was tested against various cancer cell lines, it demonstrated significant cytotoxic effects, suggesting its potential as a lead compound in anticancer drug development .
Molecular Docking Studies
Molecular docking studies have elucidated the interactions between this compound derivatives and TP at the molecular level. These studies revealed that specific amino acid residues in the TP active site interact favorably with this compound, which may enhance its inhibitory potency. Such insights are crucial for optimizing the structure of this compound to improve its efficacy as an anticancer agent .
Material Science
Synthesis of Functional Materials
this compound has been employed in the synthesis of novel functional materials, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with various metal ions allows for the creation of materials with tailored properties for applications in catalysis and gas storage .
Photovoltaic Applications
Research has also explored the use of this compound in organic photovoltaic devices. Its electronic properties make it a suitable candidate for enhancing charge transport within organic solar cells, potentially leading to improved efficiency .
Environmental Science
Heavy Metal Ion Removal
this compound-based compounds have been investigated for their ability to remove heavy metal ions from aqueous solutions. The chelating properties of this compound enable it to bind effectively with heavy metals such as lead and cadmium, facilitating their removal from contaminated water sources. This application is particularly relevant in addressing environmental pollution issues .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits thymidine phosphorylase; cytotoxic effects |
| Molecular docking studies | Reveals interactions with TP; aids in drug design | |
| Material Science | Synthesis of functional materials | Coordination with metals; potential for MOFs |
| Photovoltaic applications | Enhances charge transport in solar cells | |
| Environmental Science | Heavy metal ion removal | Effective chelation of lead and cadmium |
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study published in Advances and Applications in Bioinformatics and Chemistry, several this compound derivatives were synthesized and evaluated for their TP inhibitory activity. The results indicated that certain derivatives exhibited significant antitumor activity against various cancer cell lines, thus supporting further development as therapeutic agents .
Case Study 2: Environmental Remediation
Research conducted on the use of this compound for heavy metal ion removal demonstrated that modified this compound compounds could effectively reduce lead concentration in contaminated water samples by over 90%. This study highlights the practical application of this compound derivatives in environmental cleanup efforts .
特性
CAS番号 |
49840-16-6 |
|---|---|
分子式 |
C17H19IN4 |
分子量 |
406.26 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1-propyl-1,2,3-benzotriazin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C17H18N4.HI/c1-3-12-21-16-7-5-4-6-15(16)17(19-20-21)18-14-10-8-13(2)9-11-14;/h4-11H,3,12H2,1-2H3;1H |
InChIキー |
OYEIQSIQQKGVOW-UHFFFAOYSA-N |
SMILES |
CCC[N+]1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)C.[I-] |
正規SMILES |
CCC[N+]1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)C.[I-] |
同義語 |
2-n-propyl-4-4-tolylamino-1,2,3-benzotriazinium 2-n-propyl-4-4-tolylamino-1,2,3-benzotriazinium iodide 2-n-propyl-4-p-tolylamino-1,2,3-benzotriazinium iodide TnPBI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















